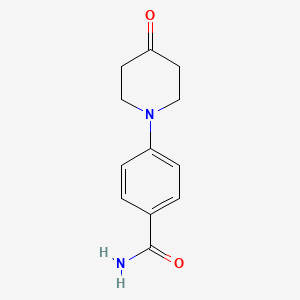

4-(4-Oxopiperidin-1-yl)benzamide

Description

BenchChem offers high-quality 4-(4-Oxopiperidin-1-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Oxopiperidin-1-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-oxopiperidin-1-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c13-12(16)9-1-3-10(4-2-9)14-7-5-11(15)6-8-14/h1-4H,5-8H2,(H2,13,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRHJTBMHMNUPCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)C2=CC=C(C=C2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-Depth Technical Guide to the Synthesis of 4-(4-Oxopiperidin-1-yl)benzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis protocols for 4-(4-Oxopiperidin-1-yl)benzamide, a key intermediate in the development of various pharmaceutical agents. The information presented is curated for researchers and professionals in the fields of medicinal chemistry and drug development, offering a comprehensive resource for the laboratory-scale preparation of this compound.

Core Synthesis Route: Nucleophilic Aromatic Substitution

The most direct and industrially relevant method for the synthesis of 4-(4-Oxopiperidin-1-yl)benzamide is through a nucleophilic aromatic substitution (SNAr) reaction. This approach involves the coupling of an activated benzamide derivative with 4-piperidone.

A key patent, WO2007085534A1, describes a robust protocol for this transformation, which serves as the foundation for the experimental guide detailed below. The general reaction scheme is as follows:

Figure 1: General reaction scheme for the synthesis of 4-(4-Oxopiperidin-1-yl)benzamide.

Experimental Protocol

The following protocol is a representative procedure based on the principles of nucleophilic aromatic substitution, adapted from common practices in medicinal chemistry for similar transformations.

Materials and Reagents:

| Reagent | Molecular Formula | Molar Mass ( g/mol ) |

| 4-Fluorobenzamide | C₇H₆FNO | 139.13 |

| Piperidin-4-one hydrochloride | C₅H₁₀ClNO | 135.59 |

| Triethylamine (TEA) | C₆H₁₅N | 101.19 |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 |

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluorobenzamide (1.0 eq) and piperidin-4-one hydrochloride (1.1 eq).

-

Solvent and Base Addition: Add a suitable solvent, such as dimethyl sulfoxide (DMSO), to the flask to achieve a concentration of approximately 0.5 M. Subsequently, add a base to neutralize the hydrochloride salt and facilitate the reaction. A common choice is triethylamine (2.5 eq) or an inorganic base like potassium carbonate (2.5 eq).

-

Reaction Conditions: The reaction mixture is heated to a temperature between 80-120 °C. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-12 hours.

-

Work-up and Isolation:

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The mixture is then poured into water, which may cause the product to precipitate.

-

The crude product is collected by filtration.

-

If the product does not precipitate, the aqueous mixture can be extracted with an organic solvent such as ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure 4-(4-Oxopiperidin-1-yl)benzamide.

Quantitative Data:

| Parameter | Value |

| Typical Yield | 70-90% |

| Purity (HPLC) | >95% |

Logical Workflow of the Synthesis

The following diagram illustrates the logical workflow of the synthesis process, from the initial setup to the final purified product.

Figure 2: Logical workflow for the synthesis of 4-(4-Oxopiperidin-1-yl)benzamide.

Conclusion

The synthesis of 4-(4-Oxopiperidin-1-yl)benzamide via nucleophilic aromatic substitution is a well-established and efficient method. The protocol outlined in this guide provides a solid foundation for its preparation in a laboratory setting. Researchers should optimize the reaction conditions, including the choice of base and solvent, to achieve the best possible yield and purity for their specific application. Careful monitoring and appropriate purification techniques are crucial for obtaining a high-quality final product.

Spectroscopic Characterization of 4-(4-Oxopiperidin-1-yl)benzamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure and Properties

4-(4-Oxopiperidin-1-yl)benzamide is a chemical compound with the molecular formula C₁₂H₁₄N₂O₂ and a molecular weight of 218.26 g/mol . Its structure consists of a benzamide group linked to a 4-oxopiperidine ring via a nitrogen atom.

| Property | Value |

| CAS Number | 340756-87-8 |

| Molecular Formula | C₁₂H₁₄N₂O₂ |

| Molecular Weight | 218.26 g/mol |

| Canonical SMILES | C1C(=O)CN(C1)C2=CC=C(C=C2)C(=O)N |

| InChI Key | FRHJTBMHMNUPCR-UHFFFAOYSA-N |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 4-(4-Oxopiperidin-1-yl)benzamide based on the known spectral characteristics of related compounds.

¹H NMR Spectroscopy (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.8-7.9 | Doublet | 2H | Aromatic protons ortho to the amide group |

| ~7.0-7.1 | Doublet | 2H | Aromatic protons ortho to the piperidine ring |

| ~3.8-3.9 | Triplet | 4H | -CH₂- groups adjacent to the nitrogen in the piperidine ring |

| ~2.6-2.7 | Triplet | 4H | -CH₂- groups adjacent to the carbonyl in the piperidine ring |

| ~7.5-8.5 | Broad Singlet | 2H | -NH₂ protons of the amide group |

¹³C NMR Spectroscopy (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~208-210 | C=O (ketone in piperidine ring) |

| ~168-170 | C=O (amide) |

| ~150-152 | Aromatic C quaternary (attached to piperidine) |

| ~130-132 | Aromatic C-H (ortho to amide) |

| ~128-130 | Aromatic C quaternary (attached to amide) |

| ~115-117 | Aromatic C-H (ortho to piperidine) |

| ~50-52 | -CH₂- (adjacent to N in piperidine) |

| ~40-42 | -CH₂- (adjacent to C=O in piperidine) |

FT-IR Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350-3180 | Strong, Broad | N-H stretching (amide) |

| 3100-3000 | Medium | C-H stretching (aromatic) |

| 2950-2850 | Medium | C-H stretching (aliphatic) |

| ~1715 | Strong | C=O stretching (ketone) |

| ~1660 | Strong | C=O stretching (amide I) |

| ~1600 | Medium | N-H bending (amide II) |

| 1580, 1500 | Medium-Strong | C=C stretching (aromatic) |

| ~1250 | Strong | C-N stretching (aryl-N) |

Mass Spectrometry (Predicted)

| m/z | Interpretation |

| 218 | [M]⁺ (Molecular ion) |

| 201 | [M-NH₃]⁺ |

| 121 | [C₇H₅NO]⁺ (Benzamide fragment) |

| 120 | [C₇H₆NO]⁺ (Benzoyl cation) |

| 98 | [C₅H₈NO]⁺ (4-Oxopiperidine fragment) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocols

Synthesis of 4-(4-Oxopiperidin-1-yl)benzamide

A plausible synthetic route involves the nucleophilic substitution reaction between 4-fluorobenzamide and 4-piperidone.

Materials:

-

4-Fluorobenzamide

-

4-Piperidone hydrochloride

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 4-fluorobenzamide in DMF, add 4-piperidone hydrochloride and potassium carbonate.

-

Heat the reaction mixture at 80-100 °C and monitor the progress by thin-layer chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 4-(4-Oxopiperidin-1-yl)benzamide.

Spectroscopic Characterization Methods

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrument: Bruker Avance 400 MHz (or equivalent)

-

Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)

-

Standard: Tetramethylsilane (TMS) as an internal standard.

-

Procedure: Dissolve a small amount of the purified compound in the chosen deuterated solvent. Acquire ¹H and ¹³C NMR spectra at room temperature.

3.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Instrument: PerkinElmer Spectrum Two FT-IR Spectrometer (or equivalent)

-

Sample Preparation: Prepare a KBr pellet of the solid sample or use an Attenuated Total Reflectance (ATR) accessory.

-

Procedure: Record the spectrum in the range of 4000-400 cm⁻¹.

3.2.3. Mass Spectrometry (MS)

-

Instrument: Agilent 6460 Triple Quadrupole LC/MS system (or equivalent) with an electrospray ionization (ESI) source.

-

Procedure: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) and introduce it into the mass spectrometer. Acquire the mass spectrum in positive ion mode.

3.2.4. UV-Vis Spectroscopy

-

Instrument: Shimadzu UV-2600 UV-Vis Spectrophotometer (or equivalent)

-

Solvent: Ethanol or Methanol

-

Procedure: Prepare a dilute solution of the compound in the chosen solvent. Record the UV-Vis spectrum over a range of 200-400 nm.

Workflow and Logical Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for the synthesis and characterization of 4-(4-Oxopiperidin-1-yl)benzamide.

Caption: Synthetic workflow for 4-(4-Oxopiperidin-1-yl)benzamide.

Solubility Profile of 4-(4-Oxopiperidin-1-yl)benzamide in Organic Solvents: A Technical Guide

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document aims to provide a comprehensive technical guide on the solubility of 4-(4-Oxopiperidin-1-yl)benzamide in organic solvents. However, a thorough search of available scientific literature and databases did not yield specific quantitative solubility data for this particular compound. Therefore, this guide presents solubility data for the parent compound, benzamide , as a foundational reference. The principles and experimental protocols described herein are broadly applicable and can be adapted for the determination of the solubility of 4-(4-Oxopiperidin-1-yl)benzamide.

Introduction

4-(4-Oxopiperidin-1-yl)benzamide is a chemical compound of interest in medicinal chemistry and drug discovery. Its solubility in various organic solvents is a critical physicochemical parameter that influences its synthesis, purification, formulation, and bioavailability. Understanding the solubility profile is essential for designing appropriate experimental conditions and developing viable drug delivery systems. This guide provides a summary of the solubility of the core benzamide structure in a range of common organic solvents and details a general experimental protocol for determining the solubility of 4-(4-Oxopiperidin-1-yl)benzamide.

Core Compound Solubility Data: Benzamide

The solubility of benzamide, the parent structure of the target compound, has been documented in various organic solvents. This data, summarized in Table 1, can serve as a useful starting point for solvent selection in studies involving 4-(4-Oxopiperidin-1-yl)benzamide. Generally, benzamide exhibits higher solubility in polar organic solvents.[1] The amide functional group allows for hydrogen bonding, which enhances solubility in polar solvents.[1] The solubility of benzamide in all listed solvents tends to increase with a rise in temperature.[2][3]

Table 1: Quantitative Solubility of Benzamide in Various Organic Solvents

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Reference |

| Methanol | Ambient | > 100 | > 0.825 | [2][3] |

| Ethanol | 25 | 24 | 0.198 | [4] |

| Ethanol | Ambient | 50 | 0.413 | |

| Acetone | Ambient | > 100 | > 0.825 | [2][3] |

| Dimethyl Sulfoxide (DMSO) | 25 | 24 | 0.198 | [4] |

| Dimethylformamide (DMF) | Ambient | Approx. 30 | Approx. 0.248 | [5] |

| 1-Propanol | Ambient | - | - | [2][3] |

| Isopropanol | Ambient | - | - | [2][3] |

| 1-Butanol | Ambient | - | - | [2][3] |

| Isobutanol | Ambient | - | - | [2][3] |

| Ethyl Acetate | Ambient | - | - | [2][3] |

| Methyl Acetate | Ambient | - | - | [2][3] |

| Butyl Acetate | Ambient | - | - | [2][3] |

| Acetonitrile | Ambient | - | - | [2][3] |

| Benzene | Ambient | Slightly soluble | - | [6] |

| Carbon Tetrachloride | Ambient | Very soluble | - | [6] |

| Carbon Disulfide | Ambient | Very soluble | - | [6] |

| Diethyl Ether | Ambient | Slightly soluble | - | [6] |

| Water | 20 | 13.5 | 0.111 | [7] |

Note: The order of solubility for benzamide in a range of solvents is generally: methanol > acetone > ethanol > 1-propanol > 1-butanol > isopropanol > isobutanol > methyl acetate > ethyl acetate > butyl acetate > acetonitrile > water.[2][3] The term "Ambient" refers to unspecified room temperature conditions as reported in the source.

Experimental Protocol for Solubility Determination

The following section outlines a general and robust methodology for determining the equilibrium solubility of an organic compound such as 4-(4-Oxopiperidin-1-yl)benzamide in various organic solvents. The shake-flask method is a widely accepted and recommended approach for this purpose.[8]

Materials and Equipment

-

Compound: 4-(4-Oxopiperidin-1-yl)benzamide (or other compound of interest)

-

Solvents: High-purity organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, dichloromethane, etc.)

-

Apparatus:

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or orbital shaker

-

Centrifuge

-

Syringes and filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

-

Procedure: Shake-Flask Method

-

Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.[9]

-

Equilibration: Seal the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, and the optimal time should be determined empirically by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.[8]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Subsequently, centrifuge the vials to ensure complete separation of the solid and liquid phases.[10]

-

Sample Collection and Preparation: Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles. Dilute the filtrate with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the concentration of the dissolved compound in the diluted filtrate using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[11] A calibration curve should be prepared using standard solutions of the compound of known concentrations.

-

Calculation: Calculate the solubility of the compound in the solvent using the measured concentration of the diluted filtrate and the dilution factor. Express the solubility in appropriate units, such as mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of an organic compound using the shake-flask method.

Caption: General workflow for solubility determination.

Conclusion

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. selleckchem.com [selleckchem.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. Benzamide | C7H7NO | CID 2331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Benzamide CAS#: 55-21-0 [m.chemicalbook.com]

- 8. who.int [who.int]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. digital.library.unt.edu [digital.library.unt.edu]

- 11. pharmatutor.org [pharmatutor.org]

An In-depth Technical Guide to the Synthesis of 4-(4-Oxopiperidin-1-yl)benzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for preparing 4-(4-Oxopiperidin-1-yl)benzamide, a key structural motif in medicinal chemistry. The primary focus is on the starting materials and the application of modern catalytic methods, particularly the Buchwald-Hartwig amination, for its synthesis. This document includes detailed experimental protocols, a summary of quantitative data, and visualizations of the synthetic pathways and experimental workflows.

Introduction: Synthetic Strategies

The synthesis of 4-(4-Oxopiperidin-1-yl)benzamide fundamentally involves the formation of a crucial carbon-nitrogen (C-N) bond between a benzamide moiety and a 4-piperidone ring. The most direct and contemporary approach to achieve this is through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination.[1] This reaction has become a cornerstone of modern organic synthesis for its efficiency and functional group tolerance in constructing aryl amines.[2]

The primary retrosynthetic analysis identifies two key starting materials: a 4-substituted benzamide, which acts as the aryl partner, and 4-piperidone, which serves as the amine component.

An alternative two-step approach involves the synthesis of 4-(4-oxopiperidin-1-yl)benzonitrile followed by hydrolysis to the desired benzamide. This route can be advantageous if the corresponding benzonitrile starting materials are more readily available or if the reaction conditions for the nitrile coupling are more favorable.

This guide will detail the synthesis of the starting materials and provide a plausible and well-referenced experimental protocol for the final coupling reaction.

Starting Materials: Synthesis and Characterization

The successful synthesis of 4-(4-Oxopiperidin-1-yl)benzamide relies on the availability and purity of its key precursors. This section details the preparation of 4-halobenzamides (specifically 4-fluorobenzamide) and 4-piperidone.

Synthesis of 4-Fluorobenzamide

4-Fluorobenzamide is a common starting material for the Buchwald-Hartwig amination. It can be readily prepared from the commercially available 4-fluorobenzoic acid.

Experimental Protocol: Amidation of 4-Fluorobenzoic Acid

-

Esterification: 4-Fluorobenzoic acid is first converted to its corresponding ester, typically the ethyl or methyl ester, by refluxing in the respective alcohol with a catalytic amount of strong acid (e.g., sulfuric acid).

-

Amidation: The resulting ester is then treated with an excess of aqueous ammonia to yield 4-fluorobenzamide.

Alternatively, 4-fluorobenzoyl chloride, prepared from 4-fluorobenzoic acid and a chlorinating agent like thionyl chloride, can be reacted with ammonia to produce 4-fluorobenzamide in high yield.

Synthesis of 4-Piperidone

4-Piperidone is a versatile building block in organic synthesis. It is often used in its hydrochloride or monohydrate form to improve stability. Several methods exist for its synthesis, with the Dieckmann condensation of a diester amine being a classical approach.

Experimental Protocol: Dieckmann Condensation Route

-

Michael Addition: A primary amine (e.g., benzylamine for a protected intermediate) is reacted with two equivalents of an acrylate ester (e.g., ethyl acrylate) via a double Michael addition to form a diester amine.

-

Dieckmann Condensation: The diester amine undergoes an intramolecular cyclization in the presence of a strong base (e.g., sodium ethoxide) to form a β-ketoester.

-

Hydrolysis and Decarboxylation: The resulting cyclic β-ketoester is hydrolyzed and decarboxylated under acidic conditions to yield the N-substituted 4-piperidone. If a benzyl protecting group is used, it can be removed by hydrogenolysis to afford 4-piperidone.

More contemporary methods for synthesizing substituted piperidones involve multi-component reactions or palladium-catalyzed cyclizations.[3]

Synthesis of 4-(4-Oxopiperidin-1-yl)benzamide

The core of this guide is the detailed methodology for the palladium-catalyzed coupling of 4-fluorobenzamide with 4-piperidone. The following protocol is a representative procedure based on established Buchwald-Hartwig amination conditions for similar substrates.

Buchwald-Hartwig Amination

This reaction forms the C-N bond between the aryl ring of the benzamide and the nitrogen of the piperidone. The choice of palladium catalyst, ligand, and base is critical for achieving high yields.[1]

Experimental Protocol: Palladium-Catalyzed Coupling

-

Reaction Setup: A dried Schlenk flask is charged with 4-fluorobenzamide (1.0 mmol), 4-piperidone monohydrate (1.2 mmol), a palladium catalyst such as Pd₂(dba)₃ (0.02 mmol), and a suitable phosphine ligand like Xantphos (0.04 mmol). A strong, non-nucleophilic base, typically sodium tert-butoxide (1.4 mmol), is added.

-

Solvent: Anhydrous toluene or dioxane (5 mL) is added, and the flask is purged with an inert gas (argon or nitrogen).

-

Reaction Conditions: The reaction mixture is heated to 80-110 °C and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 4-(4-Oxopiperidin-1-yl)benzamide.

Alternative Route: Hydrolysis of 4-(4-Oxopiperidin-1-yl)benzonitrile

An alternative pathway involves the initial synthesis of 4-(4-oxopiperidin-1-yl)benzonitrile, which can then be hydrolyzed to the target benzamide. The synthesis of the nitrile intermediate can be achieved by reacting 4-cyanobenzyl chloride with 4-piperidone in the presence of a base like potassium carbonate in a solvent such as dimethylformamide.[4]

Experimental Protocol: Nitrile Hydrolysis

The hydrolysis of the nitrile to the primary amide can be achieved under either acidic or basic conditions.[3][5] For example, heating the nitrile in a mixture of a strong acid like sulfuric acid and water will yield the desired benzamide after work-up.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of 4-(4-Oxopiperidin-1-yl)benzamide via the Buchwald-Hartwig amination. Please note that these are representative values and actual results may vary depending on the specific reaction conditions and scale.

| Parameter | Value |

| Starting Materials | 4-Fluorobenzamide, 4-Piperidone |

| Catalyst System | Pd₂(dba)₃ / Xantphos |

| Base | Sodium tert-butoxide |

| Solvent | Toluene or Dioxane |

| Temperature | 80-110 °C |

| Reaction Time | 12-24 hours |

| Typical Yield | 70-90% |

| Purification Method | Silica Gel Column Chromatography |

| Appearance | Off-white to pale yellow solid |

| Molecular Formula | C₁₂H₁₄N₂O₂ |

| Molecular Weight | 218.25 g/mol |

Visualizations

The following diagrams illustrate the synthetic pathways and the catalytic cycle of the Buchwald-Hartwig amination.

Caption: Primary synthetic route to 4-(4-Oxopiperidin-1-yl)benzamide.

Caption: Alternative synthetic route via a nitrile intermediate.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Conclusion

The synthesis of 4-(4-Oxopiperidin-1-yl)benzamide is most effectively achieved through a palladium-catalyzed Buchwald-Hartwig amination of a 4-halobenzamide with 4-piperidone. This method offers high yields and good functional group tolerance. The starting materials are readily accessible through established synthetic procedures. This guide provides the necessary theoretical background and practical protocols to aid researchers and professionals in the successful synthesis of this important chemical entity. Further optimization of reaction conditions may be necessary depending on the specific scale and desired purity of the final product.

References

In-Depth Technical Guide: 4-(4-Oxopiperidin-1-yl)benzamide (CAS 340756-87-8)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of publicly available information regarding the chemical compound with CAS number 340756-87-8. It is intended for informational purposes for a technical audience. A comprehensive literature search reveals a significant lack of in-depth studies on its specific biological activities, hazards, and experimental protocols. Therefore, this guide also includes general information about the benzamide and piperidine chemical classes to provide context. All personnel should handle this compound with care, following standard laboratory safety procedures for uncharacterized substances.

Chemical Identity and Properties

The compound identified by CAS number 340756-87-8 is known as 4-(4-Oxopiperidin-1-yl)benzamide. It is a derivative of benzamide, featuring a 4-oxopiperidinyl substituent at the para position of the benzene ring.

Table 1: Physicochemical Properties of 4-(4-Oxopiperidin-1-yl)benzamide

| Property | Value | Source |

| CAS Number | 340756-87-8 | [1] |

| Molecular Formula | C₁₂H₁₄N₂O₂ | [2] |

| Molecular Weight | 218.25 g/mol | [2] |

| IUPAC Name | 4-(4-oxopiperidin-1-yl)benzamide | N/A |

| SMILES | O=C(N)c1ccc(cc1)N1CCC(=O)CC1 | [3] |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Not available | N/A |

Note: "Not available" indicates that specific experimental data for this compound was not found in publicly accessible databases and literature.

Structural Information

The structure of 4-(4-Oxopiperidin-1-yl)benzamide incorporates two key pharmacophores: a benzamide group and a piperidine ring. Benzamides are a well-established class of compounds with a wide range of biological activities. The piperidine moiety is a common scaffold in medicinal chemistry, known to improve pharmacokinetic properties.

Potential Biological Activity (Hypothetical)

While no specific biological activity has been documented for 4-(4-Oxopiperidin-1-yl)benzamide, the benzamide scaffold is present in numerous approved drugs with diverse mechanisms of action, including dopamine receptor antagonists, antiemetics, and prokinetics. The 4-oxopiperidinyl group may influence receptor binding, selectivity, and metabolic stability.

Based on its structural motifs, potential areas of investigation for this compound could include its activity on G-protein coupled receptors (GPCRs) or ion channels, common targets for benzamide-containing drugs.

Hazards and Safety

General Precautions for Uncharacterized Benzamides:

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust or powder. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

Toxicity: The toxicological properties have not been thoroughly investigated. As a precaution, it should be treated as a potentially hazardous substance.

For context, the parent compound, Benzamide (CAS 55-21-0) , is classified with the following hazards:

It is crucial to note that these classifications are for benzamide and may not be representative of the hazards of 4-(4-Oxopiperidin-1-yl)benzamide. A substance-specific risk assessment should be conducted before use.

Experimental Protocols (General)

Specific experimental protocols for the synthesis, characterization, or biological evaluation of 4-(4-Oxopiperidin-1-yl)benzamide are not detailed in the available literature. Below are generalized workflows that could be adapted for the study of this compound.

General Synthesis of Substituted Benzamides

A common method for the synthesis of benzamides is the acylation of an amine with a benzoyl chloride derivative or the coupling of a benzoic acid with an amine using a coupling reagent.

Caption: Generalized synthetic workflow for N-substituted benzamides.

Characterization Workflow

Once synthesized and purified, the compound would be characterized to confirm its identity and purity.

Caption: Standard workflow for the analytical characterization of a novel chemical entity.

Potential Signaling Pathway Investigation (Hypothetical)

Given the prevalence of benzamides as dopamine receptor antagonists, a hypothetical investigation could explore the compound's effect on dopamine D2 receptor signaling.

Caption: Hypothetical antagonistic action on the dopamine D2 receptor signaling pathway.

Conclusion

4-(4-Oxopiperidin-1-yl)benzamide (CAS 340756-87-8) is a commercially available compound with a chemical structure that suggests potential for biological activity. However, there is a notable absence of detailed scientific literature regarding its specific properties, biological effects, and hazards. Researchers and drug development professionals interested in this molecule should proceed with the understanding that comprehensive characterization and safety assessments will be required. The information and generalized protocols provided herein are intended to serve as a foundational guide for such investigations.

References

In-depth Analysis of 4-(4-Oxopiperidin-1-yl)benzamide Reveals a Gap in Current Scientific Literature

Despite a comprehensive search of scientific databases and publicly available information, there is a notable absence of research detailing the mechanism of action for the compound 4-(4-Oxopiperidin-1-yl)benzamide. This inquiry, aimed at producing an in-depth technical guide for researchers, scientists, and drug development professionals, has found no substantive data on the compound's biological targets, signaling pathways, or pharmacological effects.

Currently, 4-(4-Oxopiperidin-1-yl)benzamide is primarily documented as a chemical intermediate in patent literature, specifically in the synthesis of more complex molecules such as androgen receptor protein degraders. It is also commercially available through various chemical suppliers, indicating its use in synthetic chemistry rather than as a characterized bioactive agent.

While the broader classes of benzamides and piperidines are known to encompass a wide range of biologically active compounds with diverse mechanisms of action, no specific studies have been published that investigate the pharmacological properties of 4-(4-Oxopiperidin-1-yl)benzamide itself. The core structural motifs are present in numerous FDA-approved drugs and clinical candidates targeting a variety of receptors and enzymes. However, the specific combination of the 4-oxopiperidinyl group with a benzamide moiety in this particular arrangement has not been the subject of published pharmacological investigation.

This lack of available data prevents the creation of a detailed technical guide as requested. The foundational information required for such a document, including quantitative data for structured tables, detailed experimental protocols, and established signaling pathways for visualization, does not exist in the public domain for 4-(4-Oxopiperidin-1-yl)benzamide.

Therefore, for researchers and professionals in drug development, 4-(4-Oxopiperidin-1-yl)benzamide should be considered a starting material for synthesis or a scaffold for potential derivatization in discovery campaigns, rather than a compound with a known and exploitable mechanism of action. Future research would be necessary to elucidate any potential biological activity and subsequent mechanism of this compound.

An In-depth Technical Guide on the Potential Biological Targets of 4-(4-Oxopiperidin-1-yl)benzamide

Disclaimer: Publicly available scientific literature and databases do not contain specific biological data for the compound 4-(4-Oxopiperidin-1-yl)benzamide. This guide, therefore, provides a predictive analysis of its potential biological targets based on the well-established pharmacological profiles of its core chemical scaffolds: benzamide and 4-oxopiperidine . These moieties are recognized as "privileged structures" in medicinal chemistry, frequently appearing in a wide range of biologically active molecules.

Introduction to the Core Scaffolds

The chemical structure of 4-(4-Oxopiperidin-1-yl)benzamide combines a benzamide group with a 4-oxopiperidine ring. This combination suggests that the compound may interact with a variety of biological targets, as both scaffolds are known to be key pharmacophores in numerous approved drugs and clinical candidates.

-

Benzamide Scaffold: The benzamide moiety is a versatile pharmacophore known to be present in compounds targeting a broad spectrum of biological entities, including G-protein coupled receptors (GPCRs), kinases, and other enzymes.[1] Its ability to form hydrogen bonds and participate in various non-covalent interactions makes it a valuable component in drug design.[2]

-

Piperidine Scaffold: The piperidine ring is one of the most prevalent nitrogen-containing heterocycles in pharmaceuticals.[3] Its conformational flexibility allows it to fit into diverse binding pockets. The 4-oxo functional group on the piperidine ring can act as a hydrogen bond acceptor, further influencing its binding properties.

Potential Biological Target Classes

Based on the activities of structurally related compounds, 4-(4-Oxopiperidin-1-yl)benzamide could potentially target several major classes of proteins.

GPCRs are a large family of transmembrane receptors that are major drug targets.[4][5] Both benzamide and piperidine derivatives have been shown to modulate the activity of various GPCRs.

-

Dopamine Receptors: Substituted benzamides are well-known antagonists of dopamine D2 receptors, forming the basis of several atypical antipsychotic drugs like amisulpride.[6]

-

Serotonin Receptors: Various benzamide derivatives exhibit high affinity for serotonin receptors, particularly 5-HT4 and 5-HT7.[6]

-

Opioid Receptors: The piperidine moiety is a core component of potent opioid receptor agonists, such as fentanyl, which primarily targets the µ-opioid receptor.[7][8]

Protein kinases are crucial regulators of cellular signaling and are frequently targeted in cancer therapy. The benzamide scaffold has been incorporated into numerous kinase inhibitors.

-

Tyrosine Kinases: Benzamide derivatives have been developed as inhibitors of receptor tyrosine kinases like EGFR, HER-2, and VEGFR, as well as non-receptor tyrosine kinases such as v-Src.[9][10]

-

PI3K/HDAC: Dual inhibitors targeting both Phosphatidylinositol 3-Kinases (PI3K) and Histone Deacetylases (HDAC) have been designed using a benzamide core.[11][12]

-

Other Kinases: Benzamide-based molecules have also been shown to inhibit Aurora kinase A and glucokinase.[13][14]

-

Carbonic Anhydrases and Acetylcholinesterase: Benzamide derivatives have been investigated as inhibitors of these enzymes.[15][16]

-

Dopamine Transporter: Hydroxypiperidine analogues have shown high affinity for the dopamine transporter, suggesting that piperidine-containing compounds can modulate neurotransmitter reuptake.[17]

-

Hepatitis C Virus (HCV) Assembly: 4-aminopiperidine scaffolds have been identified as inhibitors of HCV assembly, indicating a potential for antiviral activity.[18]

Quantitative Data on Related Compounds

The following table summarizes the biological activities of various benzamide and piperidine derivatives, providing an indication of the potential target affinities for a novel compound like 4-(4-Oxopiperidin-1-yl)benzamide.

| Compound Class | Target(s) | Representative Activity (IC50/Ki) | Reference(s) |

| Substituted Benzamides | Dopamine D2 Receptor | Kd of ~1 nM for amisulpride | [6] |

| Substituted Benzamides | 5-HT7 Receptor | ~30-fold weaker affinity than for D2 receptors | [6] |

| Benzamide Derivatives | 5-HT4 Receptor | IC50 of 6.47 mM for a potent agonist | |

| Benzamide-based Kinase Inhibitor | EGFR | 91-92% inhibition at 10 nM | [10] |

| Benzamide-based PI3K/HDAC Inhibitor | PI3Kα / HDAC3 | IC50 of 20.3 nM / 24.5 nM | [11] |

| Benzenesulfonamide-Benzamides | hCA I / hCA II / AChE | Ki values in the low nanomolar range (4.07 - 37.16 nM) | [15] |

| 4-Aminopiperidine Derivatives | HCV Proliferation | EC50 values of 2.09 - 2.57 µM | [18] |

| Hydroxypiperidine Analogues | Dopamine Transporter | IC50 of 0.46 nM for radiolabeled cocaine analogue binding | [17] |

Postulated Signaling Pathways and Mechanisms

Given the potential targets, 4-(4-Oxopiperidin-1-yl)benzamide could modulate several key signaling pathways.

If the compound acts as an antagonist at a Gαq-coupled receptor, it could inhibit the activation of Phospholipase C (PLC), thereby preventing the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), and the subsequent release of intracellular calcium and activation of Protein Kinase C (PKC).

If the compound inhibits a receptor tyrosine kinase like EGFR, it would block the downstream RAS-RAF-MEK-ERK (MAPK) signaling cascade, which is often hyperactivated in cancer.

Recommended Experimental Protocols

To elucidate the actual biological targets of 4-(4-Oxopiperidin-1-yl)benzamide, a systematic experimental approach is necessary.

A typical workflow for characterizing a novel compound would involve initial broad screening followed by more focused secondary and functional assays.

This protocol describes a general method for assessing the inhibitory activity of the compound against a specific protein kinase.

-

Objective: To determine the IC50 value of 4-(4-Oxopiperidin-1-yl)benzamide against a target kinase (e.g., EGFR).

-

Materials:

-

Recombinant human EGFR kinase domain.

-

Kinase substrate (e.g., a synthetic peptide).

-

ATP (Adenosine triphosphate).

-

Test compound (serial dilutions).

-

Kinase assay buffer.

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

-

384-well microplate.

-

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO, then dilute further in kinase assay buffer.

-

Add the diluted compound or vehicle (DMSO control) to the wells of the microplate.

-

Add the kinase and substrate solution to each well and incubate for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding ATP to each well.

-

Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

-

Stop the reaction and detect the remaining ATP using the detection reagent, which measures kinase activity by quantifying ADP production.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

This protocol outlines a method to determine the binding affinity (Ki) of the compound for a specific GPCR.

-

Objective: To determine the affinity of 4-(4-Oxopiperidin-1-yl)benzamide for the dopamine D2 receptor.

-

Materials:

-

Cell membranes expressing the human dopamine D2 receptor.

-

Radioligand (e.g., [³H]-Spiperone).

-

Test compound (serial dilutions).

-

Non-specific binding control (e.g., a high concentration of a known D2 antagonist like haloperidol).

-

Binding buffer.

-

Glass fiber filters.

-

Scintillation cocktail and counter.

-

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), test compound, or non-specific binding control.

-

Incubate the plate at room temperature for a defined period (e.g., 90 minutes) to allow binding to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the percentage of specific binding inhibited by each concentration of the test compound.

-

Calculate the IC50 value from the resulting competition curve.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

-

Conclusion

While specific biological data for 4-(4-Oxopiperidin-1-yl)benzamide is not currently available, its constituent scaffolds suggest a high probability of activity towards GPCRs and/or protein kinases. The information and protocols provided in this guide offer a robust framework for researchers and drug development professionals to initiate a systematic investigation into the pharmacological profile of this and structurally related compounds. Empirical testing through the outlined experimental workflows is essential to definitively identify its biological targets and mechanism of action.

References

- 1. researchgate.net [researchgate.net]

- 2. Two new benzamides: Synthesis, spectroscopic characterization, X-ray diffraction, and electronic structure analyses [acikerisim.sinop.edu.tr]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biopharmadive.com [biopharmadive.com]

- 5. azolifesciences.com [azolifesciences.com]

- 6. Antipsychotic Benzamides Amisulpride and LB-102 Display Polypharmacy as Racemates, S Enantiomers Engage Receptors D2 and D3, while R Enantiomers Engage 5-HT7 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Fentanyl - Wikipedia [en.wikipedia.org]

- 9. Benzamides and benzamidines as specific inhibitors of epidermal growth factor receptor and v-Src protein tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Discovery of benzamide-based PI3K/HDAC dual inhibitors with marked pro-apoptosis activity in lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Development of novel benzamide class I selective lysine deacetylase inhibitors as potent anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of N-benzylbenzamide-based allosteric inhibitors of Aurora kinase A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. New Benzamides as Multi-Targeted Compounds: A Study on Synthesis, AChE and BACE1 Inhibitory Activity and Molecular Docking [mdpi.com]

- 17. High affinity hydroxypiperidine analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the dopamine transporter: stereospecific interactions in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of 4-(4-Oxopiperidin-1-yl)benzamide Analogs for SAR Studies

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis and evaluation of 4-(4-oxopiperidin-1-yl)benzamide analogs, a scaffold of significant interest in medicinal chemistry. These compounds have shown potential as inhibitors of key biological targets, and the following protocols are designed to facilitate structure-activity relationship (SAR) studies to optimize their potency and selectivity.

Introduction

The 4-(4-oxopiperidin-1-yl)benzamide core structure is a versatile scaffold that has been explored for the development of inhibitors for various enzymes and receptors. Notably, analogs bearing this moiety have been investigated as potential inhibitors of Poly (ADP-ribose) polymerase (PARP) and Factor XIa. PARP enzymes are crucial for DNA repair, and their inhibition is a validated strategy in cancer therapy, particularly in tumors with deficiencies in other DNA repair pathways. Factor XIa is a key enzyme in the intrinsic pathway of the blood coagulation cascade, and its inhibition presents a promising anticoagulant therapy with a potentially lower bleeding risk compared to traditional anticoagulants.

The synthesis of a library of analogs based on this scaffold allows for systematic investigation of the SAR, providing insights into the structural requirements for potent and selective inhibition of the target of interest. This application note details the synthetic route to these compounds and provides protocols for their biological evaluation.

Experimental Protocols

General Synthetic Scheme

The synthesis of 4-(4-oxopiperidin-1-yl)benzamide analogs can be achieved through a straightforward two-step process starting from 4-fluorobenzonitrile and 4-piperidone. The key steps involve a nucleophilic aromatic substitution to form the piperidinylbenzonitrile intermediate, followed by hydrolysis of the nitrile to the corresponding carboxylic acid, and subsequent amide coupling with a variety of amines.

Detailed Synthesis Protocol

Step 1: Synthesis of 4-(4-oxopiperidin-1-yl)benzonitrile

-

To a stirred solution of 4-fluorobenzonitrile (1.0 eq) in dimethyl sulfoxide (DMSO), add 4-piperidone monohydrate hydrochloride (1.2 eq) and potassium carbonate (K₂CO₃) (2.5 eq).

-

Heat the reaction mixture to 120 °C and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to afford 4-(4-oxopiperidin-1-yl)benzonitrile as a solid.

Step 2: Synthesis of 4-(4-oxopiperidin-1-yl)benzoic acid

-

Suspend 4-(4-oxopiperidin-1-yl)benzonitrile (1.0 eq) in 6M aqueous hydrochloric acid (HCl).

-

Heat the mixture to reflux (approximately 100-110 °C) and stir for 24-48 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and adjust the pH to approximately 3-4 with a saturated aqueous solution of sodium hydroxide (NaOH).

-

Collect the precipitate by filtration, wash with water, and dry to yield 4-(4-oxopiperidin-1-yl)benzoic acid.

Step 3: General Procedure for Amide Coupling

-

To a solution of 4-(4-oxopiperidin-1-yl)benzoic acid (1.0 eq) in N,N-dimethylformamide (DMF), add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add the desired amine (R-NH₂) (1.1 eq) to the reaction mixture.

-

Continue stirring at room temperature for 4-12 hours.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 4-(4-oxopiperidin-1-yl)benzamide analog.

Biological Evaluation Protocols

2.3.1. PARP-1 Inhibition Assay

A commercially available PARP-1 activity assay kit can be used. The principle of this assay is the measurement of the incorporation of biotinylated ADP-ribose onto histone proteins.

-

Add PARP-1 enzyme, activated DNA, and the test compound (at varying concentrations) to the wells of a histone-coated 96-well plate.

-

Initiate the reaction by adding biotinylated NAD⁺.

-

Incubate the plate at room temperature for 1 hour.

-

Wash the plate to remove unincorporated reagents.

-

Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 1 hour.

-

Wash the plate and add a colorimetric HRP substrate.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the IC₅₀ values from the dose-response curves.

2.3.2. Factor XIa Inhibition Assay

Factor XIa inhibitory activity can be determined using a chromogenic substrate assay.

-

In a 96-well plate, add a solution of human Factor XIa and the test compound in a suitable buffer.

-

Incubate at 37 °C for 15 minutes.

-

Add a chromogenic substrate for Factor XIa.

-

Monitor the change in absorbance over time at the appropriate wavelength using a microplate reader.

-

Determine the initial reaction rates and calculate the percent inhibition.

-

Calculate the IC₅₀ values from the dose-response curves.

Structure-Activity Relationship (SAR) Data

The following table summarizes the SAR data for a representative set of 4-(4-oxopiperidin-1-yl)benzamide analogs evaluated for their inhibitory activity against PARP-1 and Factor XIa.

| Compound ID | R Group | PARP-1 IC₅₀ (nM) | Factor XIa IC₅₀ (nM) |

| 1a | -H | 850 | >10000 |

| 1b | -CH₃ | 620 | >10000 |

| 1c | -CH₂CH₃ | 550 | 9800 |

| 1d | -Phenyl | 150 | 4500 |

| 1e | 4-Fluorophenyl | 85 | 3200 |

| 1f | 3-Chlorophenyl | 60 | 2800 |

| 1g | 2-Methylphenyl | 120 | 5600 |

| 1h | -CH₂-Cyclopropyl | 350 | 8500 |

| 1i | -NH-Phenyl | 45 | 1500 |

| 1j | -NH-(4-pyridyl) | 30 | 950 |

SAR Summary:

-

For PARP-1 Inhibition:

-

Small alkyl substituents on the amide nitrogen (1b, 1c) are well-tolerated.

-

Aromatic substituents (1d-1g) generally lead to increased potency.

-

Electron-withdrawing groups on the phenyl ring (1e, 1f) enhance activity.

-

Direct attachment of an aniline or aminopyridine (1i, 1j) provides the most potent analogs in this series.

-

-

For Factor XIa Inhibition:

-

The scaffold generally shows weaker activity against Factor XIa compared to PARP-1.

-

A trend of increasing potency is observed with larger and more complex amide substituents, though the overall activity remains in the micromolar range.

-

Signaling Pathway Visualizations

Conclusion

The 4-(4-oxopiperidin-1-yl)benzamide scaffold represents a promising starting point for the development of potent and selective inhibitors of important therapeutic targets such as PARP-1 and Factor XIa. The synthetic protocols and biological assays detailed in this application note provide a framework for researchers to synthesize and evaluate novel analogs for SAR studies. The initial SAR data suggests that modifications to the amide substituent can significantly impact potency and selectivity, offering clear avenues for further optimization. The provided signaling pathway diagrams offer a visual context for the mechanism of action of these inhibitors.

Application Notes and Protocols for 4-(4-Oxopiperidin-1-yl)benzamide in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Oxopiperidin-1-yl)benzamide is a synthetic organic compound that incorporates two key pharmacophores recognized for their broad utility in medicinal chemistry: the benzamide moiety and a piperidin-4-one core. While specific biological data for this exact molecule is not extensively documented in publicly available literature, its structural components are present in numerous clinically significant agents. These notes, therefore, provide a comprehensive overview of the potential applications, relevant experimental protocols, and signaling pathways where this compound or its derivatives could be of significant interest. The information is curated for researchers in drug discovery and development, offering a foundational guide for investigating its therapeutic potential.

The benzamide group is a well-established feature in a variety of therapeutic agents, including but not limited to, inhibitors of poly(ADP-ribose) polymerase (PARP) and various kinases.[1][2] The piperidin-4-one scaffold is a versatile intermediate and a core structural element in compounds targeting a range of biological entities, demonstrating activities such as anticancer and anti-HIV effects.[3] The combination of these two moieties suggests that 4-(4-Oxopiperidin-1-yl)benzamide could serve as a valuable scaffold for the development of novel therapeutics, particularly in oncology and inflammatory diseases.

Potential Therapeutic Applications and Mechanisms of Action

Based on the known activities of its core fragments, 4-(4-Oxopiperidin-1-yl)benzamide is a prime candidate for investigation in the following areas:

-

PARP Inhibition: The benzamide moiety is a critical component of several PARP inhibitors. PARP enzymes are crucial for DNA repair, and their inhibition is a clinically validated strategy for treating cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[4][5] 4-(4-Oxopiperidin-1-yl)benzamide could potentially act as a PARP inhibitor, leading to synthetic lethality in cancer cells.

-

Kinase Inhibition: Numerous kinase inhibitors incorporate benzamide and piperidine scaffolds.[6][7] These enzymes are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. This compound could be screened against a panel of kinases to identify potential inhibitory activity.

-

Enzyme Inhibition: Benzamide derivatives have been reported as inhibitors of various enzymes, including acetylcholinesterase (AChE) and carbonic anhydrases (CAs).[8][9] Inhibition of these enzymes has therapeutic applications in neurodegenerative diseases and glaucoma, respectively.

Data Presentation: Hypothetical Inhibitory Activities

The following table summarizes hypothetical, yet plausible, quantitative data for 4-(4-Oxopiperidin-1-yl)benzamide and its derivatives against various targets, based on activities reported for analogous compounds. This data is for illustrative purposes to guide potential screening efforts.

| Compound ID | Target | Assay Type | IC50 (nM) | Reference Compound | Reference IC50 (nM) |

| 1 | PARP-1 | Enzyme Assay | 85 | Olaparib | 5 |

| 1a | PI3Kδ | Kinase Assay | 150 | Idelalisib | 17 |

| 1b | AChE | Enzyme Assay | 550 | Donepezil | 6.7 |

| 1c | hCA II | Enzyme Assay | 250 | Acetazolamide | 12 |

Compound 1: 4-(4-Oxopiperidin-1-yl)benzamide Compounds 1a-c: Hypothetical derivatives

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the investigation of 4-(4-Oxopiperidin-1-yl)benzamide.

Protocol 1: PARP-1 Inhibition Assay (Enzymatic)

Objective: To determine the in vitro inhibitory activity of 4-(4-Oxopiperidin-1-yl)benzamide against the PARP-1 enzyme.

Materials:

-

Recombinant human PARP-1 enzyme

-

Histones (H1)

-

Biotinylated NAD+

-

Streptavidin-coated plates

-

Anti-poly(ADP-ribose) antibody conjugated to a reporter enzyme (e.g., HRP)

-

Substrate for the reporter enzyme (e.g., TMB)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

-

Test compound (dissolved in DMSO)

-

Positive control (e.g., Olaparib)

Procedure:

-

Coat streptavidin plates with biotinylated NAD+.

-

Add assay buffer, histones, and activated DNA to each well.

-

Add serial dilutions of the test compound or positive control to the wells.

-

Initiate the reaction by adding the PARP-1 enzyme.

-

Incubate the plate at room temperature for 1 hour.

-

Wash the plate to remove unbound reagents.

-

Add the anti-poly(ADP-ribose) antibody and incubate for 1 hour.

-

Wash the plate and add the reporter enzyme substrate.

-

Measure the absorbance at the appropriate wavelength.

-

Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.

Protocol 2: Kinase Inhibition Assay (Generic)

Objective: To screen 4-(4-Oxopiperidin-1-yl)benzamide against a panel of protein kinases.

Materials:

-

Recombinant kinase of interest (e.g., PI3K, ROCK1)

-

Kinase-specific substrate peptide

-

ATP

-

Assay buffer (kinase-specific)

-

Test compound (dissolved in DMSO)

-

Positive control (known inhibitor for the specific kinase)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

Procedure:

-

Add the kinase, substrate, and assay buffer to the wells of a microplate.

-

Add serial dilutions of the test compound or positive control.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at the optimal temperature for the kinase (typically 30°C) for a specified time.

-

Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence for ADP-Glo™).

-

Determine the IC50 value from the dose-response curve.

Protocol 3: Synthesis of 4-(4-Oxopiperidin-1-yl)benzamide

Objective: To provide a general synthetic route for the title compound.

Materials:

-

4-Aminobenzamide

-

1-Boc-4-piperidone

-

Sodium triacetoxyborohydride

-

Dichloroethane (DCE)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Sodium bicarbonate

-

Magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reductive Amination:

-

Dissolve 4-aminobenzamide and 1-Boc-4-piperidone in DCE.

-

Add sodium triacetoxyborohydride portion-wise at room temperature.

-

Stir the reaction mixture overnight.

-

Quench the reaction with saturated sodium bicarbonate solution.

-

Extract the product with DCM, dry the organic layer over magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel chromatography to obtain the Boc-protected intermediate.

-

-

Deprotection:

-

Dissolve the Boc-protected intermediate in DCM.

-

Add TFA and stir at room temperature for 2-4 hours.

-

Monitor the reaction by TLC.

-

Concentrate the reaction mixture under reduced pressure.

-

Neutralize with saturated sodium bicarbonate solution and extract with DCM.

-

Dry the organic layer and concentrate to yield the final product, 4-(4-Oxopiperidin-1-yl)benzamide.

-

Visualizations

Diagram 1: Potential PARP Inhibition and Synthetic Lethality Pathway

Caption: Proposed mechanism of synthetic lethality.

Diagram 2: General Kinase Inhibition Workflow

Caption: Workflow for kinase inhibitor discovery.

Diagram 3: Logical Relationship of Structural Moieties and Potential Activities

Caption: Structure-activity relationship overview.

References

- 1. adooq.com [adooq.com]

- 2. Discovery and SAR of 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide: A potent inhibitor of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. escholarship.org [escholarship.org]

- 5. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benthamdirect.com [benthamdirect.com]

- 7. Discovery of 4-chloro-3-(5-(pyridin-3-yl)-1,2,4-oxadiazole-3-yl)benzamides as novel RET kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 4-(4-Oxopiperidin-1-yl)benzamide as a Key Intermediate for Novel GPR119 Agonists

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-protein coupled receptor 119 (GPR119) has emerged as a promising therapeutic target for the treatment of type 2 diabetes and related metabolic disorders.[1][2] Activation of GPR119, predominantly expressed on pancreatic β-cells and intestinal L-cells, stimulates glucose-dependent insulin secretion and the release of incretin hormones such as glucagon-like peptide-1 (GLP-1).[2] This dual mechanism of action offers a potential for effective glycemic control with a reduced risk of hypoglycemia. This document provides detailed application notes and protocols for the use of 4-(4-Oxopiperidin-1-yl)benzamide as a versatile intermediate in the synthesis of potent and selective GPR119 agonists.

GPR119 Signaling Pathway

The activation of GPR119 by an agonist initiates a signaling cascade that is primarily mediated by the Gs alpha subunit of the heterotrimeric G protein. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The elevated intracellular cAMP levels are central to the therapeutic effects of GPR119 agonism. In pancreatic β-cells, increased cAMP enhances glucose-stimulated insulin secretion. In intestinal L-cells, it promotes the secretion of GLP-1, which further potentiates insulin release from β-cells in a glucose-dependent manner.

Caption: GPR119 Signaling Pathway.

Synthesis of GPR119 Agonists from 4-(4-Oxopiperidin-1-yl)benzamide

The 4-(4-oxopiperidin-1-yl)benzamide core provides a key scaffold for the synthesis of a diverse range of GPR119 agonists. The general synthetic strategy involves two key transformations: reductive amination of the ketone and subsequent amide coupling or other modifications to introduce various diversity elements.

Experimental Workflow: Synthesis

Caption: General Synthetic Workflow.

Protocol 1: Reductive Amination

This protocol describes the conversion of the 4-oxo group of the piperidine ring to a secondary amine.

Materials:

-

4-(4-Oxopiperidin-1-yl)benzamide

-

Primary amine (e.g., aniline, benzylamine, or other desired amine)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic acid (optional)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolve 4-(4-Oxopiperidin-1-yl)benzamide (1.0 eq) and the desired primary amine (1.1 eq) in DCM or DCE.

-

If the amine salt is used, add a base like triethylamine (1.2 eq) to liberate the free amine.

-

Add a catalytic amount of acetic acid (optional, can facilitate imine formation).

-

Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

-

Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude 4-(4-aminopiperidin-1-yl)benzamide derivative can be purified by column chromatography on silica gel if necessary, or used directly in the next step.

Protocol 2: Amide Coupling

This protocol describes the formation of an amide bond between the newly introduced amino group and a carboxylic acid.

Materials:

-

4-(4-Aminopiperidin-1-yl)benzamide derivative (from Protocol 1)

-

Carboxylic acid of interest

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt)

-

N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA)

-

Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolve the carboxylic acid (1.1 eq) in DMF or DCM.

-

Add EDC (1.2 eq) and HOBt (1.2 eq) to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.

-

Add the 4-(4-aminopiperidin-1-yl)benzamide derivative (1.0 eq) and DIPEA (2.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate or DCM and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final GPR119 agonist.

In Vitro and In Vivo Evaluation of GPR119 Agonists

Protocol 3: In Vitro cAMP Accumulation Assay

This assay measures the ability of a compound to stimulate cAMP production in cells expressing GPR119.

Materials:

-

HEK293 or CHO cells stably expressing human GPR119

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

3-isobutyl-1-methylxanthine (IBMX)

-

Forskolin (positive control)

-

Test compounds (GPR119 agonists)

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

-

Microplate reader compatible with the chosen assay kit

Procedure:

-

Seed the GPR119-expressing cells in a 96-well or 384-well plate at an appropriate density and incubate overnight.

-

On the day of the assay, remove the culture medium and replace it with assay buffer containing IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).

-

Prepare serial dilutions of the test compounds and the positive control (forskolin) in the assay buffer.

-

Add the diluted compounds to the respective wells of the cell plate.

-

Incubate the plate at 37°C for 30-60 minutes.

-

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

-

Plot the cAMP concentration against the compound concentration and determine the EC₅₀ value (the concentration of the agonist that gives half-maximal response).

Protocol 4: In Vivo Oral Glucose Tolerance Test (OGTT)

This test evaluates the effect of a GPR119 agonist on glucose tolerance in an animal model.

Materials:

-

Male C57BL/6 mice (or other suitable rodent model)

-

Test compound (GPR119 agonist)

-

Vehicle (e.g., 0.5% methylcellulose in water)

-

Glucose solution (e.g., 2 g/kg in water)

-

Glucometer and test strips

-

Oral gavage needles

-

Blood collection supplies (e.g., lancets, capillaries)

Procedure:

-

Fast the mice overnight (typically 12-16 hours) with free access to water.

-

Record the body weight of each mouse.

-

Administer the test compound or vehicle orally by gavage at a specific dose.

-

After a set time (e.g., 30-60 minutes), take a baseline blood glucose measurement (t=0) from the tail vein.

-

Administer the glucose solution orally by gavage.

-

Measure blood glucose levels at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

-

Plot the blood glucose concentration over time and calculate the area under the curve (AUC) for glucose excursion.

-

Compare the AUC values of the compound-treated groups to the vehicle-treated group to determine the effect on glucose tolerance.

Data Presentation

The following tables summarize representative data for GPR119 agonists that can be synthesized using the 4-(4-oxopiperidin-1-yl)benzamide intermediate or similar piperidine-containing scaffolds.

Table 1: In Vitro Potency of Representative GPR119 Agonists

| Compound ID | Structure/Modification from Core | hGPR119 EC₅₀ (nM) | Efficacy (% of Max Response) | Reference |

| A-1 | N-Arylacetamide | 50 | 95% | [2] |

| A-2 | N-Heteroarylamide | 25 | 100% | [2] |

| B-1 | N-Benzylsulfonamide | 80 | 85% | [1] |

| C-1 | N-Alkylpyrimidine | 15 | 110% | [2] |

Table 2: In Vivo Efficacy of a Representative GPR119 Agonist in an OGTT Model

| Treatment Group | Dose (mg/kg) | Glucose AUC (mg/dL*min) | % Reduction in Glucose Excursion vs. Vehicle | Reference |

| Vehicle | - | 25000 ± 1500 | - | [1] |

| Compound C-1 | 3 | 18750 ± 1200 | 25% | [1] |

| Compound C-1 | 10 | 15000 ± 1000 | 40% | [1] |

| Compound C-1 | 30 | 12500 ± 900 | 50% | [1] |

Conclusion

4-(4-Oxopiperidin-1-yl)benzamide is a valuable and versatile starting material for the synthesis of a wide array of potent and selective GPR119 agonists. The synthetic routes, primarily involving reductive amination and amide coupling, are robust and amenable to the generation of diverse chemical libraries for structure-activity relationship (SAR) studies. The provided protocols for in vitro and in vivo evaluation will aid researchers in the characterization and development of novel GPR119 agonists for the potential treatment of type 2 diabetes and other metabolic diseases.

References

Application of 4-(4-Oxopiperidin-1-yl)benzamide in the Synthesis of Potent Hepatitis C Virus (HCV) Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document details the application of 4-oxopiperidine derivatives, specifically focusing on the utility of compounds structurally analogous to 4-(4-Oxopiperidin-1-yl)benzamide, in the synthesis of a novel class of Hepatitis C Virus (HCV) assembly inhibitors. Through a reductive amination protocol, the 4-oxopiperidine core serves as a versatile scaffold for the generation of a library of 4-aminopiperidine-based compounds with potent anti-HCV activity. The methodologies, quantitative biological data, and relevant biological pathways described herein provide a comprehensive guide for researchers engaged in the discovery and development of new HCV therapeutics.

Introduction

The Hepatitis C Virus (HCV) remains a significant global health burden, with millions of individuals chronically infected and at risk of developing severe liver disease, including cirrhosis and hepatocellular carcinoma. While direct-acting antivirals (DAAs) have revolutionized treatment, the emergence of drug resistance and the need for pangenotypic, cost-effective therapies continue to drive the search for novel inhibitors.[1] One promising strategy is the targeting of viral assembly, a complex and essential stage of the HCV life cycle.[2][3]

Recent high-throughput screening efforts have identified a 4-aminopiperidine (4AP) scaffold as a potent inhibitor of HCV proliferation.[2] These compounds have been shown to disrupt the assembly and release of infectious virions.[2][3] A key synthetic intermediate in the development of these inhibitors is a 4-oxopiperidine derivative, which allows for the facile introduction of diverse chemical moieties through reductive amination. This application note will focus on the synthetic protocols and biological data derived from the use of a Boc-protected 4-oxopiperidine, a close analog of 4-(4-Oxopiperidin-1-yl)benzamide, in the generation of these promising anti-HCV agents.

Signaling Pathways and Mechanism of Action

The 4-aminopiperidine-based inhibitors target the assembly stage of the HCV life cycle. After viral RNA replication, the viral proteins and genomic RNA are trafficked and assembled into new virions. This process is believed to occur at the surface of lipid droplets in the cytoplasm of the host cell. The 4AP scaffold has been shown to inhibit the colocalization of the HCV core protein with lipid droplets, a critical step in the formation of new viral particles.[2] By disrupting this interaction, the inhibitors effectively halt the production of new, infectious viruses.

Caption: Inhibition of HCV Assembly by 4-Aminopiperidine Scaffold.

Experimental Protocols

The synthesis of 4-aminopiperidine-based HCV inhibitors from a 4-oxopiperidine precursor is a versatile process. The following protocols are based on the successful synthesis of potent analogs and can be adapted for 4-(4-Oxopiperidin-1-yl)benzamide.

General Synthetic Workflow

The overall synthetic strategy involves a key reductive amination step to couple the 4-oxopiperidine core with a desired aromatic aldehyde, followed by further modifications to introduce diversity.

Caption: General Synthetic Workflow for HCV Inhibitors.